Home > Products > Screening Compounds P736 > 4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide
4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide - 152459-96-6

4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide

Catalog Number: EVT-3241789
CAS Number: 152459-96-6
Molecular Formula: C24H21N5O
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imatinib is a synthetic tyrosine kinase inhibitor that acts on a number of different targets, most notably the BCR-ABL tyrosine kinase. [] This kinase is the result of a chromosomal translocation that creates the Philadelphia chromosome, a hallmark of chronic myeloid leukemia (CML). [] Imatinib's highly selective inhibition of BCR-ABL has revolutionized the treatment of CML. [, ]

Imatinib belongs to the class of 2-phenylaminopyrimidine derivatives. [] While its primary application has been in the treatment of CML, Imatinib has also shown efficacy in treating other cancers like gastrointestinal stromal tumors (GIST). []

Synthesis Analysis

Several synthetic routes for Imatinib have been explored, each offering advantages in terms of yield, cost, and safety. One method involves using N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide derivatives as key intermediates. [] This approach utilizes readily available and inexpensive starting materials, simplifying the synthetic route and making it suitable for large-scale production. [] Another method focuses on the preparation of a specific salt form, the (D)-(-) tartrate salt or (L) (+) tartrate salt. [] These specific salt forms offer potential advantages in solubility and bioavailability. []

Molecular Structure Analysis

The crystal structure of the freebase form of Imatinib reveals an extended conformation, stabilized by a network of hydrogen bonds involving the amide, amine, and pyrimidine groups. [] This extended conformation is crucial for its interaction with the target kinases. [] Studies have also explored different crystalline forms of Imatinib and its derivatives. For example, a dihydrate form of the hydrochloride salt of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide, a derivative of Imatinib, has been characterized by its unique powder X-ray diffraction pattern. []

Physical and Chemical Properties Analysis

The physical and chemical properties of Imatinib and its various salt forms are critical for understanding its behavior in biological systems and for formulating it into effective drug products. Research has focused on characterizing different crystalline forms and amorphous forms of Imatinib and its derivatives, analyzing their solubility, stability, and other relevant properties. [, , , , ] For example, the monohydrochloride monohydrate salt form of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide exhibits improved solubility compared to the free base or hydrochloride salt, potentially enhancing its bioavailability. [] Similarly, the amorphous form of the sulfate salt of this derivative has also been investigated. []

Applications
  • Investigating Signal Transduction Pathways: Imatinib is used to elucidate the role of specific tyrosine kinases in various cellular processes, including cell growth, differentiation, and apoptosis. []
  • Developing Novel Therapeutic Strategies: The success of Imatinib has spurred the development of other tyrosine kinase inhibitors, targeting different kinases involved in various diseases. [, ] Its use in research extends beyond oncology and encompasses areas like inflammatory conditions [] and cardiovascular diseases. []
  • Understanding Drug Resistance Mechanisms: Studies investigating the mechanisms of resistance to Imatinib in CML and other cancers provide insights for developing strategies to overcome drug resistance. []
Future Directions
  • Developing More Effective Analogs: Efforts are ongoing to synthesize Imatinib derivatives with improved potency, selectivity, and pharmacokinetic properties to overcome limitations like drug resistance and side effects. []
  • Exploring New Therapeutic Applications: Given its multi-kinase inhibitory activity, research is focused on investigating Imatinib's potential in treating other diseases beyond cancer, such as inflammatory and fibrotic disorders. [, ]
  • Personalized Medicine: Research is being conducted to identify biomarkers that can predict response to Imatinib therapy and tailor treatment strategies for individual patients. []
  • Drug Delivery Systems: Developing novel drug delivery systems for Imatinib could improve its efficacy and reduce side effects by enhancing its targeted delivery to tumor cells. []

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024)

  • Compound Description: (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide, also known as AN-024, is an intermediate in the synthesis of 4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. []
  • Relevance: This compound shares the core structure of 4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide with the key difference being the replacement of the methyl group on the benzamide ring with a trifluoromethylsulfonyl group. This substitution is part of the synthetic route to produce the target compound.

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide (Nilotinib)

  • Compound Description: 4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide, commonly known as Nilotinib, is a potent tyrosine kinase inhibitor used as a cytostatic drug in cancer treatment. [] Research focuses on improving its solubility and bioavailability through different salt forms and crystalline modifications. [, , , , , ]

(E)-3-[2-Bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide

  • Compound Description: This series of compounds represents a class of novel anticancer agents. [] The variable R group allows for structural diversity and exploration of different pharmacological properties.
  • Relevance: This compound series shares the core 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl moiety with 4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. [] The main structural difference lies in the replacement of the benzamide group with a (E)-3-(2-bromo-5-(3-substituted propoxy))phenylacrylamide group. This modification explores alternative structures for potential anticancer activity.

Properties

CAS Number

152459-96-6

Product Name

4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide

IUPAC Name

4-methyl-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C24H21N5O

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C24H21N5O/c1-16-5-8-18(9-6-16)23(30)27-20-10-7-17(2)22(14-20)29-24-26-13-11-21(28-24)19-4-3-12-25-15-19/h3-15H,1-2H3,(H,27,30)(H,26,28,29)

InChI Key

SZJRFGYYRZITCZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)NC3=NC=CC(=N3)C4=CN=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)NC3=NC=CC(=N3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.